

1,3,2-Benzodioxaborole CAS number and molecular structure

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Compound of Interest

Compound Name: 1,3,2-Benzodioxaborole

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An In-Depth Technical Guide to **1,3,2-Benzodioxaborole** (Catecholborane)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,3,2-Benzodioxaborole**, commonly known as catecholborane. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile organoboron reagent. We will delve into its core chemical identity, physicochemical properties, synthesis, key reactions, and its significance as a scaffold in modern medicinal chemistry.

Core Identification and Molecular Structure

1,3,2-Benzodioxaborole is a heterocyclic organoboron compound featuring a benzene ring fused to a five-membered dioxaborole ring. Its unique structure confers a balance of stability and reactivity, making it a cornerstone reagent in organic synthesis.

- Chemical Name: **1,3,2-Benzodioxaborole**^[1]
- Synonym: Catecholborane (HBcat)^[2]
- CAS Number: 274-07-7^{[1][3][4]}
- Molecular Formula: C₆H₅BO₂^[1]
- Molecular Weight: 119.92 g/mol ^[2]

The structure consists of a catechol backbone bonded to a boron atom, which also bears a hydride (B-H) functional group. This B-H bond is the center of its reactivity, particularly in hydroboration reactions. Unlike diborane, catecholborane exists as a stable monomer.[2]

Caption: Molecular structure of **1,3,2-Benzodioxaborole**.

Physicochemical and Safety Data

Catecholborane is a colorless liquid that requires careful handling due to its reactivity, particularly with moisture.[1][4] Its properties are summarized below.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1][4]
Melting Point	12 °C	[1][2][4]
Boiling Point	50 °C at 50 mmHg	[2]
Density	1.125 g/mL at 25 °C	[1][4]
Flash Point	2 °C (closed cup)	[2][5]
Solubility	Miscible with THF, diethyl ether, dichloromethane. Reacts with water.	[1]
Sensitivity	Moisture sensitive.	[1]

Safety and Handling Profile

As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable when working with this reagent.

- Hazards:** Catecholborane is highly flammable, causes severe skin burns and eye damage, and reacts violently with water.[5][6] Inhalation can cause chemical burns to the respiratory tract.[5]
- Handling:** All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Use spark-proof tools and ensure all equipment is

grounded to prevent static discharge.[\[6\]](#) Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and eye/face protection, is mandatory.[\[6\]](#)

- Storage: Store in a tightly sealed container under nitrogen in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C).[\[1\]](#)[\[6\]](#) It must be stored away from water and strong oxidizing agents.[\[6\]](#)
- Spills & Fire: For spills, absorb with an inert material like vermiculite and place in a suitable container for disposal.[\[5\]](#) For fires, use foam, dry chemical, or carbon dioxide extinguishers. DO NOT USE WATER.[\[5\]](#)[\[6\]](#)

Synthesis and Key Chemical Transformations

The utility of catecholborane stems from its predictable and efficient reactivity, serving as a gateway to a wide array of boronic acid derivatives.

Synthesis of Catecholborane

The most common and practical laboratory synthesis involves the reaction of catechol (o-dihydroxybenzene) with a borane-tetrahydrofuran (BH₃-THF) complex.[\[7\]](#) This reaction is rapid, typically completing within minutes at 0°C, followed by stirring at room temperature.[\[7\]](#)

Protocol: Synthesis of **1,3,2-Benzodioxaborole**

- Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- Charge the flask with a solution of catechol in anhydrous tetrahydrofuran (THF).
- Cool the stirred solution to 0°C using an ice bath.
- Add a solution of borane in THF (BH₃-THF) dropwise via the dropping funnel, maintaining the temperature at 0°C.[\[7\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to stir at 25°C for an additional 30 minutes to ensure the reaction goes to completion.[\[7\]](#)

- The resulting catecholborane can be used directly in solution or isolated by distillation for higher purity.

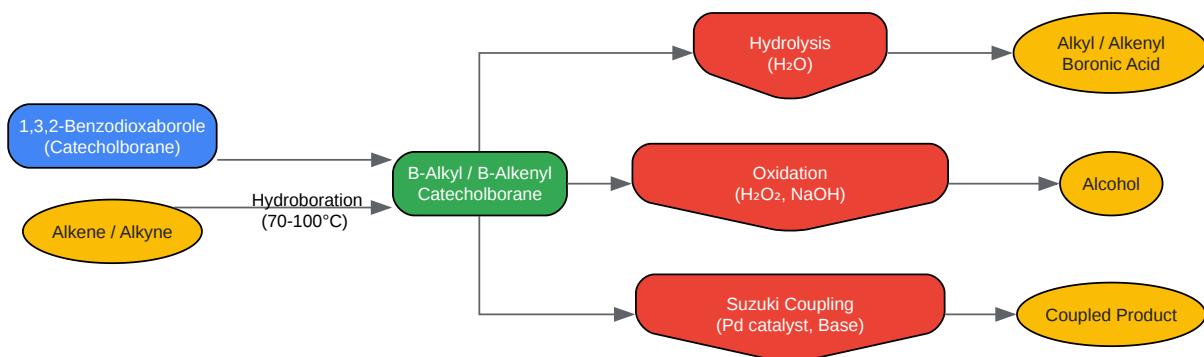
The causality behind this protocol is straightforward: the acidic protons of the catechol's hydroxyl groups react with the hydridic hydrogens of borane to release hydrogen gas and form the stable five-membered benzodioxaborole ring. The use of anhydrous THF and an inert atmosphere is critical to prevent the premature decomposition of the $\text{BH}_3\text{-THF}$ complex and the catecholborane product, which is moisture-sensitive.

Hydroboration of Alkenes and Alkynes

The premier application of catecholborane is as a monofunctional hydroborating agent.^{[7][8]} Unlike diborane, which can add multiple times to unsaturated bonds, catecholborane cleanly adds once across an alkene or alkyne, providing a direct route to B-alkylcatecholboranes and B-alkenylcatecholboranes, respectively.^{[9][10]}

- Mechanism: The reaction proceeds via a four-membered ring transition state, resulting in a stereospecific cis-addition of the hydrogen and boron atoms across the double or triple bond.
^[9]
- Regioselectivity: The boron atom adds to the less sterically hindered carbon atom, a hallmark of hydroboration reactions. Catecholborane often exhibits greater regioselectivity compared to diborane.^[9]
- Conditions: These reactions typically require elevated temperatures (70-100°C) to proceed at a practical rate.^{[7][9]}

The resulting alkyl- and alkenylcatecholboranes are versatile synthetic intermediates. They can be hydrolyzed to form the corresponding boronic acids, oxidized to yield alcohols, or used directly in cross-coupling reactions.^[9]



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Caption: Key synthetic transformations using catecholborane.

Applications in Drug Development and Medicinal Chemistry

The benzoxaborole scaffold, of which **1,3,2-benzodioxaborole** is the parent hydride, is a "privileged structure" in modern medicinal chemistry.[11][12] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like hydroxyl groups on serine proteases or diols in biological molecules) in enzyme active sites.[12] This unique mechanism of action has led to the development of novel therapeutics.

Benzoxaborole derivatives have demonstrated a wide spectrum of biological activities, including:

- Antifungal: Tavaborole (AN2690) is an FDA-approved antifungal agent for treating onychomycosis, showcasing the scaffold's clinical success.[13][14]
- Anti-inflammatory: Crisaborole is a non-steroidal topical treatment for eczema, functioning as a phosphodiesterase 4 (PDE4) inhibitor.[13]
- Antibacterial and Antiparasitic: Numerous benzoxaboroles are being investigated as potent agents against drug-resistant bacteria and parasites, including those that cause malaria.[11]

[\[15\]](#)

The stability and low toxicity of the benzoxaborole ring system make it an attractive starting point for drug discovery campaigns aimed at developing novel agents across various therapeutic areas.[\[13\]](#)[\[14\]](#)

Conclusion

1,3,2-Benzodioxaborole (catecholborane) is far more than a simple chemical curiosity. It is a powerful and precise tool for synthetic chemists, enabling the efficient construction of valuable boronic acid derivatives. Its foundational structure, the benzoxaborole ring, has proven to be a remarkably effective pharmacophore, leading to approved drugs and a burgeoning pipeline of candidates. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage its full potential in both academic and industrial settings.

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